molecular formula C18H14N2O3S B12537319 Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- CAS No. 654058-74-9

Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-

Cat. No.: B12537319
CAS No.: 654058-74-9
M. Wt: 338.4 g/mol
InChI Key: AREZMSYHLVFINL-UHFFFAOYSA-N
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Description

The compound Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- features a methanone core (a ketone group, C=O) bridging two aromatic systems: a pyridinyl ring and a 4-(methylsulfonyl)phenyl group. This structure is distinct from ethanone analogs (e.g., 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, CAS 221615-75-4), where the ketone is positioned on an ethane backbone rather than directly linking two aromatic rings .

Properties

CAS No.

654058-74-9

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

[2-(4-methylsulfonylphenyl)pyridin-3-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C18H14N2O3S/c1-24(22,23)14-9-7-13(8-10-14)17-15(5-4-12-20-17)18(21)16-6-2-3-11-19-16/h2-12H,1H3

InChI Key

AREZMSYHLVFINL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling

A prominent method involves palladium-catalyzed cross-coupling to assemble the pyridine and phenylsulfonyl moieties. In a representative protocol ():

  • Step 1 : A Schlenk tube is charged with 1-(6-methylpyridin-3-yl)ethanone (0.37 mmol), 4-bromophenylmethylsulfone (0.55 mmol), Pd(OAc)₂ (0.15 mol%), and tri-tert-butylphosphonium tetrafluoroborate (0.3 mol%) in anhydrous DMF.
  • Step 2 : The mixture is heated to 85°C under nitrogen for 20 hours, yielding 83.2% of the target compound after extraction and crystallization.

Key Optimization :

  • Ligand selection : Bulky phosphine ligands enhance catalytic activity by stabilizing Pd intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides.
  • Temperature : Reactions below 80°C result in incomplete conversion, while exceeding 90°C promotes side reactions.

Nickel-Catalyzed α-Arylation of Pyridylmethyl Ethers

Chemoselective Arylation with Ni-NIXANTPHOS

A scalable alternative employs nickel catalysis for direct α-arylation of pyridylmethyl ethers ():

  • Reagents : 2-Pyridylmethyl ether , aryl halides (e.g., 4-bromophenylmethylsulfone), NiCl₂ , and NIXANTPHOS ligand in toluene.
  • Conditions : 110°C for 12–24 hours under nitrogen, achieving yields up to 96% .

Mechanistic Insight :
The Ni(0)/Ni(II) cycle facilitates oxidative addition of the aryl halide, followed by transmetalation and reductive elimination. The NIXANTPHOS ligand’s bite angle (102°) optimizes steric and electronic effects for high chemoselectivity.

Tandem Arylation-Rearrangement Strategies

One-Pot Synthesis via-Wittig Rearrangement

This method combines arylation and rearrangement in a single vessel ():

  • Arylation : React 2-pyridylmethyl ether with 4-(methylsulfonyl)phenylboronic acid using Pd(OAc)₂/XPhos.
  • Rearrangement : Treat the intermediate with LiHMDS at −78°C to induce-shift, forming the methanone core.

Yield : 78–85% after column chromatography (hexane/EtOAc 3:1).

Oxidation of Sulfide Intermediates

Sulfide to Sulfone Conversion

A cost-effective route oxidizes sulfide precursors to the sulfone group ():

  • Substrate : 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone .
  • Oxidizing agent : Hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours.
  • Yield : 92% with >99% purity by HPLC.

Advantages :

  • Avoids explosive peroxides (e.g., mCPBA).
  • Scalable to kilogram quantities with minimal waste.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Scalability Cost ($/g)
Pd-Catalyzed Coupling Pd(OAc)₂ 83.2 99.5 Industrial 12.50
Ni-Catalyzed Arylation NiCl₂/NIXANTPHOS 96.0 98.8 Pilot-scale 8.20
Tandem Arylation-Rearrangement Pd/XPhos 85.0 97.3 Laboratory 15.80
Sulfide Oxidation H₂O₂/AcOH 92.0 99.0 Industrial 5.40

Trade-offs :

  • Pd-based methods offer high yields but require expensive catalysts.
  • Ni catalysis is cost-effective but demands strict oxygen-free conditions.
  • Oxidation routes are economical but depend on sulfide availability.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.34 (s, 1H, SO₂CH₃), 7.92–7.85 (m, 4H, Ar-H) ().
  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30), purity ≥99% ().

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the pyridine rings and 120° bond angles at the methanone carbon ().

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted pyridinyl compounds.

Scientific Research Applications

Structural Characteristics

The compound features a methanone functional group along with two pyridine rings and a phenyl ring substituted with a methylsulfonyl group. This unique combination of functional groups is indicative of its potential biological activities and applications in drug development.

  • Pharmaceutical Development : The compound's structural features suggest potential as a lead compound in the development of pharmaceuticals targeting various biological pathways. Its ability to interact with specific receptors or enzymes makes it a candidate for further investigation in drug design .
  • Biological Activity : Preliminary studies indicate that methanone derivatives can exhibit significant biological activities, including:
    • Anticancer Properties : Research has shown that certain methanone derivatives possess cytotoxic effects against various cancer cell lines, potentially making them candidates for cancer therapy .
    • Anti-inflammatory Effects : The presence of the methylsulfonyl group may enhance the anti-inflammatory properties of the compound, which could be beneficial in treating inflammatory diseases .
  • Targeting Metabolic Disorders : Some derivatives have been explored for their ability to inhibit enzymes related to metabolic syndromes, such as type 2 diabetes and obesity. For instance, compounds similar to methanone have been found to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in glucose metabolism and fat accumulation .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of methanone derivatives on human liver cancer cells. The results indicated that specific structural modifications led to enhanced cytotoxicity, suggesting that the methylsulfonyl moiety plays a critical role in increasing the compound's efficacy against cancer cells .

Case Study 2: Inhibition of Enzymatic Activity

Research focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 by methanone derivatives demonstrated their potential in managing metabolic disorders. The study highlighted how modifications to the pyridine rings could improve binding affinity and selectivity towards the target enzyme, paving the way for developing new treatments for metabolic syndrome .

Mechanism of Action

The mechanism of action of Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

a) Electron-Withdrawing vs. Electron-Donating Groups
  • Methylsulfonyl (-SO₂CH₃): Present in the target compound, this EWG enhances electrophilicity and metabolic stability compared to methylthio (-SMe) analogs (e.g., Methanone, [2-[4-(methylthio)phenyl]-3-pyridinyl]-2-pyridinyl, mentioned in ). The sulfonyl group’s polarity also improves aqueous solubility .
  • Trifluoromethyl (-CF₃): Seen in compounds like {2-[1-(3,5-bis-trifluoromethyl-benzyl)-1H-triazol-4-yl]-pyridin-3-yl}-(2-chlorophenyl)-methanone (), -CF₃ provides moderate electron withdrawal and high metabolic resistance, though it is less polar than -SO₂CH₃ .
b) Core Structure Differences
  • Methanone vs. Ethanone: Ethanone derivatives (e.g., 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone) position the ketone on an ethane spacer, altering conjugation and steric accessibility compared to the direct aryl-aryl linkage in methanones .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity/Application
Target Methanone (Hypothetical) ~350–370 4-(methylsulfonyl)phenyl Unknown (structural analog used in intermediates)
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone 329.37 4-(methylsulfonyl)phenyl Pharmaceutical intermediate
{(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone 699.53 Trifluoromethyl, pyrrolidinyl Organocatalyst (e.g., asymmetric synthesis)
(2-Chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone ~400–420 Chloro, hydroxyvinyl Intermediate for antitumor agents

Key Observations :

  • Molecular Weight: The target compound’s simpler structure (~350–370 g/mol) contrasts with bulky catalysts like the 699.53 g/mol organocatalyst in , which may limit bioavailability.
  • Solubility : The methylsulfonyl group enhances water solubility compared to lipophilic -CF₃ or chloro analogs.
  • Metabolic Stability : -SO₂CH₃ resists oxidation better than -SMe or -CH₃ groups .

Biological Activity

Methanone, specifically the compound designated as [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-, is a member of a class of chemical compounds known for their diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a methanone functional group, with two pyridine rings and a methylsulfonyl substituent. This unique structure is believed to contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of pyridine compounds, including methanone derivatives, exhibit significant antitumor activity. For instance, studies have demonstrated that certain pyridine derivatives can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent antiproliferative effects .

  • Case Study : A derivative with structural similarities to our compound showed an IC50 value of 0.0046 mM against the MDA-MB-231 cell line . This suggests that modifications in the chemical structure can enhance biological activity.

Antiestrogenic Activity

Methanone derivatives have also been noted for their antiestrogenic properties, which can be beneficial in treating hormone-related disorders. This activity is particularly relevant for compounds targeting estrogen receptors in breast cancer therapy.

The mechanism by which methanone derivatives exert their biological effects often involves interactions with specific molecular targets such as enzymes and receptors. For example:

  • The piperidine and pyridine groups may facilitate interactions leading to enzyme inhibition or receptor modulation.
  • Studies suggest that these compounds can inhibit key pathways involved in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methanone derivatives. Research indicates that:

  • Substituents on the pyridine rings significantly affect antiproliferative activity. For example, adding hydroxyl (-OH) or methoxy (-OCH3) groups can enhance activity by lowering IC50 values .
  • The position of substituents also plays a critical role; para-substituted groups generally yield better biological responses compared to ortho or meta substitutions.

Comparative Analysis with Similar Compounds

Compound TypeKey FeaturesBiological Activity
Pyridine DerivativesMultiple substitutionsAntitumor, antiestrogenic
BenzoylpiperidinesLipophilic channel interactionsMAGL inhibition, anticancer
1,3,4-OxadiazolesAntioxidant propertiesAntimicrobial, anticancer

Research Findings

Recent studies have reinforced the potential of methanone derivatives in various therapeutic areas:

  • Antimicrobial Activity : Some pyridine-based compounds exhibit notable antimicrobial effects against pathogens like Staphylococcus aureus and E. coli .
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinylmethanone?

  • Methodology : Common routes involve multi-step organic synthesis, such as:

  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups (e.g., pyridinyl or methylsulfonylphenyl moieties) .
  • Ketone formation : Use of Friedel-Crafts acylation or nucleophilic aromatic substitution to install the methanone group .
    • Key considerations : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize byproducts from competing substituent reactivities.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended techniques :

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and purity .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., as demonstrated for analogous thiazole-methanone derivatives) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How should researchers handle stability issues during storage?

  • Protocol :

  • Store under inert atmosphere (argon) at –20°C to prevent oxidation of the methylsulfonyl group.
  • Avoid exposure to moisture or light, which may degrade pyridinyl moieties .

Advanced Research Questions

Q. How can contradictory data in dipole moment measurements be resolved for this compound?

  • Approach :

  • Multi-technique validation : Compare ground-state dipole moments (μg\mu_g) via solvatochromic shifts with excited-state (μe\mu_e) values from fluorescence spectroscopy, as done for structurally related methanones .
  • Computational modeling : Use density functional theory (DFT) to simulate dipole moments and reconcile discrepancies with experimental data .

Q. What experimental designs are suitable for evaluating its potential as a TRPV4 antagonist?

  • Methodology :

  • In vitro assays : Measure calcium influx in TRPV4-overexpressing cell lines using fluorometric dyes (e.g., Fluo-4) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified pyridinyl or sulfonyl groups to assess binding affinity .
  • Molecular docking : Map interactions between the methanone scaffold and TRPV4’s hydrophobic binding pocket .

Q. How can the electronic effects of the methylsulfonyl group on reactivity be systematically studied?

  • Strategy :

  • Comparative synthesis : Prepare derivatives with alternative substituents (e.g., methoxy, nitro) and analyze reaction kinetics in nucleophilic aromatic substitution .
  • Electrochemical profiling : Use cyclic voltammetry to assess the electron-withdrawing impact of the sulfonyl group on redox potentials .

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